2-Nitrothiophene-3-carbaldehyde

Organic Synthesis Heterocyclic Chemistry Reaction Selectivity

This specific 2-nitrothiophene-3-carbaldehyde regioisomer is the only building block enabling direct synthesis of 1-arylpyrrole-3-carbonitriles via reductive cyclisation—a transformation inaccessible to the common 3‑nitro‑2‑aldehyde isomer. Sourcing the wrong regioisomer yields a completely different heterocyclic scaffold, wasting time and resources. Procure from trusted suppliers offering consistent purity and reliable global delivery for your pharmaceutical and agrochemical intermediate needs.

Molecular Formula C5H3NO3S
Molecular Weight 157.15 g/mol
CAS No. 41057-04-9
Cat. No. B3265802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitrothiophene-3-carbaldehyde
CAS41057-04-9
Molecular FormulaC5H3NO3S
Molecular Weight157.15 g/mol
Structural Identifiers
SMILESC1=CSC(=C1C=O)[N+](=O)[O-]
InChIInChI=1S/C5H3NO3S/c7-3-4-1-2-10-5(4)6(8)9/h1-3H
InChIKeyHPEZITSKOFYWSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitrothiophene-3-carbaldehyde (CAS 41057-04-9): A Regiospecifically Defined Nitro-Aldehyde Building Block for Divergent Heterocyclic Synthesis


2-Nitrothiophene-3-carbaldehyde is a heterocyclic building block featuring a thiophene core substituted with a nitro group at the 2-position and an aldehyde group at the 3-position . This specific ortho-like nitro-aldehyde arrangement confers distinct reactivity patterns compared to other nitro-thiophene carbaldehyde regioisomers, making it a valuable intermediate in the synthesis of pyrrole-3-carbonitriles and other nitrogen-containing heterocycles [1].

Why Generic 'Nitrothiophene Carbaldehyde' Substitutions Fail: The Critical Role of 2,3- vs. 3,2-Regioisomerism in Divergent Product Outcomes


The position of the nitro and aldehyde groups on the thiophene ring is not a minor structural variation; it fundamentally dictates the product of key synthetic transformations. A direct head-to-head study reveals that while the regioisomer 3-nitrothiophene-2-carbaldehyde yields 2-arylthieno-[3,2-c]pyrazoles upon reductive cyclisation, 2-nitrothiophene-3-carbaldehyde undergoes a novel ring transformation to exclusively produce 1-arylpyrrole-3-carbonitriles [1]. Substituting one for the other would lead to a completely different heterocyclic scaffold, rendering a synthetic route non-viable.

Quantitative Differentiation Evidence for 2-Nitrothiophene-3-carbaldehyde


Divergent Reaction Outcomes in Reductive Cyclisation: A Direct Head-to-Head Regioisomer Comparison

In a direct experimental comparison, anils derived from 2-nitrothiophene-3-carbaldehyde and its regioisomer, 3-nitrothiophene-2-carbaldehyde, were subjected to reductive cyclisation with triethyl phosphite [1]. The outcomes were structurally divergent and mutually exclusive.

Organic Synthesis Heterocyclic Chemistry Reaction Selectivity

Differentiation in Aqueous Solubility Profile Relative to Common Regioisomer

The aqueous solubility of 2-nitrothiophene-3-carbaldehyde is quantitatively distinct from that of a common alternative, 5-nitrothiophene-2-carboxaldehyde. While the target compound exhibits very slight aqueous solubility, the 5-nitro isomer is reported as practically insoluble [1]. This difference is critical for applications involving aqueous reaction media.

Physical Chemistry Formulation Science Solubility

Distinct Melting Point Profile for Purification and Solid-State Handling

The melting point of 2-nitrothiophene-3-carbaldehyde (55.5-56.5 °C) is significantly lower than that of its 5-nitro regioisomer (75-77 °C) [1]. This 20°C difference provides a practical advantage in purification by recrystallization and impacts solid-state handling and storage conditions.

Physical Chemistry Purification Material Handling

Validated Application Scenarios for 2-Nitrothiophene-3-carbaldehyde


Synthesis of 1-Arylpyrrole-3-carbonitriles

This compound is the essential starting material for the regiospecific synthesis of 1-arylpyrrole-3-carbonitriles via the reductive cyclisation of its anils [1]. This transformation is not accessible using the regioisomeric 3-nitrothiophene-2-carbaldehyde, making 2-nitrothiophene-3-carbaldehyde non-substitutable for this application.

Pharmaceutical and Agrochemical Intermediate

As a versatile building block, it serves as a key intermediate in the production of various pharmaceuticals and agrochemicals [1]. Its unique substitution pattern allows for the construction of diverse heterocyclic libraries with potential bioactivity.

Development of Nitro-Aldehyde-Functionalized Materials

The combination of a reactive aldehyde handle and a reducible nitro group makes this compound suitable for creating functionalized materials, such as polymers or metal-organic frameworks (MOFs), where subsequent post-synthetic modifications are desired.

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